Methyl 3-bromooct-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
832734-25-5 |
|---|---|
Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
methyl 3-bromooct-2-enoate |
InChI |
InChI=1S/C9H15BrO2/c1-3-4-5-6-8(10)7-9(11)12-2/h7H,3-6H2,1-2H3 |
InChI Key |
CPVWVZJZYJUGQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CC(=O)OC)Br |
Origin of Product |
United States |
Asymmetric Catalysis:the Use of a Small Amount of a Chiral Catalyst to Generate Large Quantities of an Enantiomerically Enriched Product is a Highly Efficient and Modern Approach.
Organocatalysis: Chiral amines or phosphines can catalyze reactions on the α,β-unsaturated system. For example, a chiral phosphine (B1218219) catalyst could mediate an enantioselective annulation reaction.
Transition Metal Catalysis: Chiral metal complexes are widely used for a variety of enantioselective transformations. For example, a palladium-catalyzed enantioselective aminochlorination of the alkene via a 6-endo cyclization could provide access to structurally diverse 3-chloropiperidines with excellent enantioselectivities. organic-chemistry.org Similarly, chiral bisphosphine oxides have been successfully used as catalysts in the regio- and enantioselective bromocyclization of difluoroalkenes, a strategy that could potentially be adapted for bromoenoate systems. nih.gov
Enzymatic Resolution:the Kinetic Resolution of a Racemic Mixture of a Chiral Derivative Using Enzymes is Another Viable Method. Lipases, for Example, Can Selectively Hydrolyze One Enantiomer of an Ester, Allowing for the Separation of the Unreacted Enantiomer from the Hydrolyzed Product.
Computational Chemistry Approaches to Stereochemical Outcomes
Computational chemistry has become an indispensable tool for understanding and predicting the stereochemical outcomes of chemical reactions. chemrxiv.orgcsmres.co.uknih.gov Methods such as quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) allow for the detailed study of reaction mechanisms, transition states, and intermediates. chemrxiv.orgcsmres.co.uk
For the synthesis of methyl 3-bromooct-2-enoate, computational models can predict the relative energies of the transition states leading to the (Z) and (E) isomers in olefination reactions, helping to rationalize the observed selectivity and guide the choice of reagents and conditions. cazencott.info
In diastereoselective reactions, such as the radical cyclization discussed previously, computational studies can elucidate the energetics of the different pathways leading to the cis and trans products. researchgate.net By modeling the transition state structures, chemists can understand the steric and electronic factors that determine the diastereomeric ratio.
For enantioselective catalysis, computational chemistry is crucial for designing and optimizing chiral ligands and catalysts. chemrxiv.org By modeling the catalyst-substrate complex, researchers can gain insight into the interactions that lead to high enantioselectivity. chemrxiv.org In some cases, computational predictions have been so accurate that they have been used to correct experimentally misassigned stereochemical configurations. chemrxiv.org The ability to screen potential catalysts in silico significantly reduces the experimental effort required to develop new asymmetric methodologies. chemrxiv.orgcsmres.co.uk
Stereochemical Control and Stereoselective Synthesis of Methyl 3 Bromooct 2 Enoate Derivatives
Strategies for (Z)- and (E)-Stereocontrol in Olefination
The synthesis of α,β-unsaturated esters such as methyl 3-bromooct-2-enoate often relies on olefination reactions, where the stereochemical configuration of the resulting alkene ((Z) or (E) isomer) is of paramount importance. The choice of reaction and conditions can dictate the stereochemical outcome.
One of the most common methods for olefination is the Wittig reaction and its variants. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides, such as the one required to form an α-bromoenoate, generally favor the formation of the thermodynamically more stable (E)-alkene.
The Horner-Wadsworth-Emmons (HWE) reaction , which employs phosphonate (B1237965) carbanions, is a powerful alternative that often provides excellent (E)-selectivity and is compatible with a wide range of aldehydes. Modifications to the phosphonate reagent, for instance, by using Still-Gennari conditions (employing bis(2,2,2-trifluoroethyl) phosphonates and strong, non-coordinating bases like KHMDS with 18-crown-6), can reverse the selectivity to favor the (Z)-isomer.
Another approach involves the bromination of an alkyne precursor . The stereochemical outcome of the subsequent reduction or hydrohalogenation can be controlled. For instance, the hydrobromination of a propiolic ester can lead to the formation of the 3-bromoenoate, with the stereoselectivity being influenced by the reaction conditions and catalysts used.
Diastereoselective Reactions and Their Determinants
Once formed, this compound and its derivatives can serve as substrates in reactions that generate new stereocenters. Controlling the relative configuration of these new centers is a key challenge. A notable example is the diastereoselective radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. researchgate.netorganic-chemistry.org
The diastereoselectivity of these cyclizations is significantly influenced by the radical-initiating agent. researchgate.net While tributyltin hydride affords the trans piperidine (B6355638) products with moderate diastereomeric ratios (typically 3:1 to 6:1), the use of tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) can dramatically enhance the selectivity, in some cases to over 99:1. researchgate.netorganic-chemistry.org This enhancement is attributed to the slower rate of hydrogen atom transfer from (TMS)₃SiH compared to tributyltin hydride. researchgate.net The slower trapping allows for a cascade process involving the reversible cyclization of the initial radical, a 1,5-radical translocation, and a Smiles-type rearrangement that selectively removes the minor stereoisomer, thereby enriching the more stable trans product. researchgate.net
The steric bulk of substituents on the starting material also plays a crucial role. Larger substituents can increase strain in the transition state leading to the cis product, thus favoring the formation of the trans diastereomer. researchgate.net
Table 1: Diastereoselective Radical Cyclization of 7-Substituted-6-aza-8-bromooct-2-enoates
| R (Substituent) | R' (Ester Group) | Reducing Agent | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Me | Me | (TMS)₃SiH | 73:27 | 90 | researchgate.net |
| s-Bu | t-Bu | (TMS)₃SiH | >99:1 | 60 | researchgate.net |
Enantioselective Methodologies for Chiral Derivatives
The synthesis of chiral, non-racemic derivatives of this compound can be achieved through several asymmetric strategies. These methods are essential for producing enantiomerically pure compounds for applications in pharmaceuticals and natural product synthesis.
Applications in Advanced Organic Synthesis and Materials Science
Methyl 3-bromooct-2-enoate as a Versatile Synthetic Building Block
This compound serves as a valuable synthon, or building block, for the construction of more complex molecular architectures. The strategic placement of the bromine atom and the methyl ester group allows for a variety of chemical transformations, making it an attractive starting material for multi-step syntheses.
While direct application of this compound in the total synthesis of a specific natural product is not extensively documented, the utility of similar α,β-unsaturated esters is well-established for creating analogs of naturally occurring compounds. The vinyl bromide moiety can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon bonds. This allows for the elaboration of the carbon skeleton, a crucial step in building the core structures of many natural products. For instance, related brominated esters have been employed in the synthesis of complex polyketides and macrolides, where the stereocontrolled introduction of substituents is paramount. The octenyl chain of this compound provides a lipid-soluble tail, making it a suitable building block for analogs of fatty acid-derived natural products.
The chemical scaffold of this compound is a valuable starting point for the synthesis of various pharmaceutical intermediates. The reactivity of the α,β-unsaturated system towards nucleophilic addition allows for the introduction of a wide range of functional groups at the β-position. This is particularly useful in the synthesis of substituted amino acids and other chiral building blocks that are central to many drug molecules. For example, the reaction with amines can lead to β-amino esters, which are precursors to β-lactam antibiotics and other bioactive compounds. The bromine atom can also be displaced by various nucleophiles, further increasing the molecular diversity that can be achieved from this single precursor.
Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound provides a versatile platform for their synthesis. The bifunctional nature of the molecule, possessing both an electrophilic double bond and a leaving group (bromide), allows for a variety of cyclization strategies. For instance, reaction with binucleophiles such as hydrazines, hydroxylamines, or amidines can lead to the formation of five- and six-membered heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines. Efficient procedures have been developed for the allylation of ketones with similar brominated esters, with the resulting products being used in the target-oriented synthesis of new heterocyclic compounds. researchgate.net For example, the condensation of related compounds with other reagents has been shown to produce coumarin (B35378) derivatives, which are known for their diverse biological activities. researchgate.net
Emerging Applications in Polymer and Material Science Research
The application of this compound in polymer and material science is an emerging area of research. The vinyl bromide functionality can potentially be utilized in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers. The incorporation of the 3-bromooct-2-enoate moiety into a polymer backbone could impart specific properties to the resulting material. For example, the bromo-substituent could serve as a site for post-polymerization modification, enabling the introduction of other functional groups to tailor the polymer's properties for specific applications. The long alkyl chain could influence the polymer's solubility and thermal properties, potentially leading to materials with unique characteristics for applications in coatings, adhesives, or as additives. While specific examples utilizing this compound are not yet prevalent, the polymerization of functionalized methacrylates is a well-established field, suggesting the potential for this compound to be used in creating novel polymeric materials. rsc.orgresearchgate.net
Contributions to the Development of Novel Chemical Methodologies
The synthesis and reactions of α-bromo-α,β-unsaturated esters, such as this compound, have contributed to the development of new synthetic methods. The preparation of these compounds often requires specific and mild reaction conditions to avoid side reactions. researchgate.nettandfonline.com The exploration of their reactivity has also led to new strategies for carbon-carbon and carbon-heteroatom bond formation. For instance, the use of these compounds in transition metal-catalyzed cross-coupling reactions has expanded the toolbox of synthetic organic chemists. The development of stereoselective methods for the synthesis and transformation of such compounds is an active area of research, as the stereochemistry of the final product is often crucial for its biological activity. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-bromooct-2-enoate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves bromination of methyl oct-2-enoate using reagents like under radical or electrophilic conditions. Key parameters include solvent polarity (e.g., vs. ), temperature control (0–25°C), and catalyst selection (e.g., AIBN for radical initiation). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
| Parameter | Condition Range | Impact on Yield |
|---|---|---|
| Solvent | , | Polar aprotic solvents favor electrophilic addition |
| Temperature | 0–25°C | Lower temps reduce side reactions |
| Catalyst (AIBN) | 1–2 mol% | Excess catalyst accelerates radical pathways |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify olefinic protons ( 5.5–6.5 ppm) and bromine-induced deshielding. - COSY confirms conjugation in the enoate system.
- X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemistry. Use SHELX for structure refinement (e.g., SHELXL-2018 for least-squares minimization) and ORTEP-3 for visualizing thermal ellipsoids . Validate structures with checkCIF to flag outliers in bond lengths/angles .
Advanced Research Questions
Q. How do hydrogen-bonding motifs in this compound crystals influence packing efficiency, and what analytical frameworks apply?
- Methodological Answer : Graph set analysis (e.g., , ) classifies hydrogen-bonding patterns. Crystallize the compound in polar solvents (e.g., ) to promote intermolecular -Br interactions. Compare observed motifs with Etter’s rules for predictability .
Q. How can discrepancies between experimental data and DFT-optimized geometries be resolved?
- Methodological Answer :
Cross-validate computational models (e.g., B3LYP/6-31G**) with experimental bond lengths/angles.
Check for dynamic effects (e.g., thermal motion in X-ray vs. static DFT models) using SHELX’s displacement parameter analysis .
Re-examine synthesis to rule out polymorphic impurities .
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : The allylic bromine in this compound acts as an electrophilic site in Suzuki-Miyaura couplings. Use catalyst with arylboronic acids in . Monitor regioselectivity via -NMR; competing β-hydride elimination may require additives like .
Q. What environmental degradation pathways are relevant for this compound, and how can isotopic tracing clarify its fate?
- Methodological Answer : Atmospheric oxidation via OH radicals generates brominated aldehydes. Use -labeled analogs in chamber studies with GC-MS detection. Compare degradation rates to methyl bromide (CHBr) models, accounting for tropospheric lifetime (e.g., 0.8–1.2 years for CHBr) .
Q. How do photolytic and thermal decomposition mechanisms differ for this compound?
- Methodological Answer :
- Photolysis : UV irradiation (254 nm) cleaves the C-Br bond, forming methyl oct-2-enoate radicals. Track intermediates via time-resolved IR spectroscopy.
- Thermolysis : Heating (80–120°C) induces β-elimination, yielding oct-2-enoic acid and HBr. Use TGA-MS to correlate mass loss with temperature ramps .
Data Contradiction Analysis
Q. How should researchers address conflicting and computational data regarding the enoate’s conformation?
- Methodological Answer :
Re-refine X-ray data with SHELXL using alternate constraints.
Perform conformational searches (e.g., Monte Carlo methods) to identify low-energy states missed by DFT.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
